molecular formula C10H18O B8759071 1,5-Dimethylbicyclo[3.2.1]octan-8-ol CAS No. 60329-20-6

1,5-Dimethylbicyclo[3.2.1]octan-8-ol

Cat. No. B8759071
Key on ui cas rn: 60329-20-6
M. Wt: 154.25 g/mol
InChI Key: VLRZZNSBIMFXGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04421689

Procedure details

A quantity of 56 ml of 98% H2SO4 was added dropwise with stirring and cooling to a solution of 67 g of CrO3 (0.67 mol) in 100 ml of ice water. The mixture was diluted with water to a total volume of 200 ml. The solution obtained was added with stirring to a solution of 54.6 g (0.32 mol) of the formate of 1,5-dimethylbicyclo [3,2,1] octan-8-ol and 0.5 g of tetrabutylammonium chloride in 120 ml of acetone at such a rate that the temperature of the reaction mixture was 35°-40° C. The mixture was stirred for a further 2 hours at 35° C. and subsequently, the acetone solution was separated from the bottom layer. The latter was extracted a few times with acetone and the extracts were added to the acetone solution. The mixture was washed with a saturated K2CO3 solution and subsequently dried on K2CO3. The acetone was distilled off and the residue was vacuum-distilled. The distillate was dissolved in 100 ml of pentane and refluxed for 10 minutes after the addition of 50 ml of a 25% KOH solution in methanol. The pentane solution was washed with water and dried on Na2SO4. After the pentane had been distilled off, the residue was vacuum-distilled after the addition of 1 g of sodium. A quantity of 41 g of 1,5-dimethylbicyclo [3,2,1] octan-8-one was obtained having a boiling point of 104° C. at a pressure of 22 mm Hg.
Name
Quantity
56 mL
Type
reactant
Reaction Step One
[Compound]
Name
CrO3
Quantity
67 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
54.6 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.5 g
Type
catalyst
Reaction Step Three
Quantity
120 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
OS(O)(=O)=O.C([O-])=O.[CH3:9][C:10]12[CH:17]([OH:18])[C:14]([CH3:19])([CH2:15][CH2:16]1)[CH2:13][CH2:12][CH2:11]2>O.[Cl-].C([N+](CCCC)(CCCC)CCCC)CCC.CC(C)=O>[CH3:19][C:14]12[C:17](=[O:18])[C:10]([CH3:9])([CH2:16][CH2:15]1)[CH2:11][CH2:12][CH2:13]2 |f:4.5|

Inputs

Step One
Name
Quantity
56 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Two
Name
CrO3
Quantity
67 g
Type
reactant
Smiles
Name
ice water
Quantity
100 mL
Type
solvent
Smiles
Step Three
Name
Quantity
54.6 g
Type
reactant
Smiles
C(=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC12CCCC(CC1)(C2O)C
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Cl-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
120 mL
Type
solvent
Smiles
CC(=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution obtained
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
was 35°-40° C
STIRRING
Type
STIRRING
Details
The mixture was stirred for a further 2 hours at 35° C.
Duration
2 h
CUSTOM
Type
CUSTOM
Details
subsequently, the acetone solution was separated from the bottom layer
EXTRACTION
Type
EXTRACTION
Details
The latter was extracted a few times with acetone
ADDITION
Type
ADDITION
Details
the extracts were added to the acetone solution
WASH
Type
WASH
Details
The mixture was washed with a saturated K2CO3 solution
CUSTOM
Type
CUSTOM
Details
subsequently dried on K2CO3
DISTILLATION
Type
DISTILLATION
Details
The acetone was distilled off
DISTILLATION
Type
DISTILLATION
Details
the residue was vacuum-distilled
DISSOLUTION
Type
DISSOLUTION
Details
The distillate was dissolved in 100 ml of pentane
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 10 minutes
Duration
10 min
ADDITION
Type
ADDITION
Details
after the addition of 50 ml of a 25% KOH solution in methanol
WASH
Type
WASH
Details
The pentane solution was washed with water
CUSTOM
Type
CUSTOM
Details
dried on Na2SO4
DISTILLATION
Type
DISTILLATION
Details
After the pentane had been distilled off
DISTILLATION
Type
DISTILLATION
Details
the residue was vacuum-distilled
ADDITION
Type
ADDITION
Details
after the addition of 1 g of sodium

Outcomes

Product
Name
Type
product
Smiles
CC12CCCC(CC1)(C2=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 41 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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